

An In-depth Technical Guide to 4-Iodophenetole (CAS: 699-08-1)

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Compound of Interest

Compound Name: 4-Iodophenetole

Cat. No.: B1630401

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenetole, also known as 1-ethoxy-4-iodobenzene, is an aromatic organic compound that serves as a versatile synthetic intermediate in various fields of chemical research, particularly in medicinal chemistry and materials science. Its structure, featuring a phenetole (ethoxybenzene) core functionalized with an iodine atom at the para position, makes it an ideal substrate for a wide range of cross-coupling reactions. The carbon-iodine bond is the most reactive among the halogens for oxidative addition to palladium(0) catalysts, enabling facile construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of **4-iodophenetole**, with a focus on its utility in drug discovery and development.

Physicochemical Properties

4-Iodophenetole is a low-melting solid, appearing as off-white to pale yellow crystals or powder.^[1] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	699-08-1	[2]
Molecular Formula	C ₈ H ₉ IO	[2]
Molecular Weight	248.06 g/mol	
Appearance	White to pale cream to pale brown crystals, powder, or fused solid	[1][3]
Melting Point	25-29 °C	[4]
Boiling Point	133-134 °C at 19 mmHg; ~250 °C at 760 mmHg	[4]
Density	~1.6 g/cm ³	[4]
Refractive Index	1.5930-1.5980 at 20 °C	[3]
Flash Point	>110 °C (230 °F) - closed cup	
Solubility	Soluble in methanol and other common organic solvents like ethanol, acetone, and chloroform. Limited solubility in water.	
InChI Key	VSIIHWOJPSSIDI-UHFFFAOYSA-N	
SMILES	CCOc1ccc(I)cc1	

Spectroscopic Data and Interpretation

Spectroscopic techniques are essential for the structural elucidation and purity assessment of **4-Iodophenetole**.

¹H NMR Spectroscopy

The ^1H NMR spectrum of **4-Iodophenetole** is characterized by distinct signals corresponding to the aromatic and ethyl protons.

- Aromatic Protons (H-2, H-3, H-5, H-6): Due to the para-substitution pattern, the aromatic region will display a classic AA'BB' system, which often appears as two doublets.
 - The protons ortho to the ethoxy group (H-3, H-5) are shielded and will appear upfield, typically around δ 6.7-6.8 ppm.
 - The protons ortho to the iodine atom (H-2, H-6) are deshielded and will appear downfield, typically around δ 7.5-7.6 ppm.
 - The coupling constant between these adjacent aromatic protons (J_{ortho}) is typically in the range of 8-9 Hz.
- Ethyl Protons ($-\text{OCH}_2\text{CH}_3$):
 - The methylene protons ($-\text{OCH}_2\text{CH}_3$) are adjacent to the oxygen atom and will appear as a quartet around δ 3.9-4.0 ppm due to coupling with the methyl protons.
 - The methyl protons ($-\text{OCH}_2\text{CH}_3$) are further from the deshielding oxygen and will appear as a triplet around δ 1.3-1.4 ppm due to coupling with the methylene protons.
 - The coupling constant between the methylene and methyl protons (J_{vicinal}) is typically around 7 Hz.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum of **4-Iodophenetole** will show six distinct signals corresponding to the eight carbon atoms due to the molecule's symmetry.

- Aromatic Carbons:
 - C1 ($-\text{OEt}$): This carbon is attached to the electron-donating ethoxy group and will be shielded, appearing around δ 159 ppm.
 - C4 ($-\text{I}$): The carbon bearing the iodine atom is significantly shielded by the heavy atom effect and will appear far upfield for an aromatic carbon, typically around δ 82-83 ppm.

- C2, C6: These carbons, ortho to the iodine, will be deshielded and appear around δ 138 ppm.
- C3, C5: These carbons, ortho to the ethoxy group, are shielded and will appear around δ 116 ppm.
- Ethyl Carbons (-OCH₂CH₃):
 - -OCH₂-: This methylene carbon will appear around δ 63 ppm.
 - -CH₃: The terminal methyl carbon will appear upfield, around δ 15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Iodophenetole** will exhibit characteristic absorption bands for the functional groups present.

- C-H stretching (aromatic): $\sim 3050\text{-}3100\text{ cm}^{-1}$
- C-H stretching (aliphatic): $\sim 2850\text{-}2980\text{ cm}^{-1}$
- C=C stretching (aromatic): $\sim 1586, 1486\text{ cm}^{-1}$
- C-O-C stretching (asymmetric): $\sim 1244\text{ cm}^{-1}$
- C-O-C stretching (symmetric): $\sim 1047\text{ cm}^{-1}$
- C-I stretching: $\sim 507\text{ cm}^{-1}$

Synthesis of 4-Iodophenetole

Williamson Ether Synthesis (Primary Method)

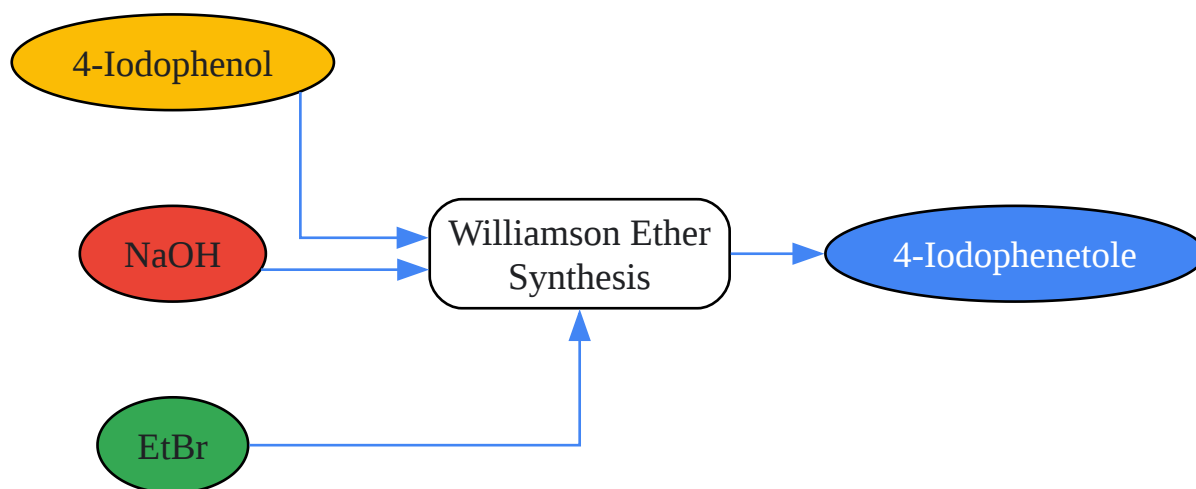
The most common and straightforward method for the synthesis of **4-Iodophenetole** is the Williamson ether synthesis, which involves the reaction of 4-iodophenol with an ethylating agent in the presence of a base.

Materials:

- 4-Iodophenol
- Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
- Ethyl bromide (EtBr) or diethyl sulfate
- N,N-Dimethylformamide (DMF) (optional, as a catalyst or solvent)
- Dichloromethane (for workup)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, combine 4-iodophenol (1.0 eq) and powdered sodium hydroxide (1.0 eq).
- Add ethyl bromide (a slight excess may be used) and a catalytic amount of DMF.
- Stir the reaction mixture at room temperature for 1 hour, then heat to reflux (around 80 °C) for approximately 70 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- After cooling to room temperature, remove the excess ethyl bromide by rotary evaporation.
- Add dichloromethane and water to the residue. Separate the organic layer.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield **4-Iodophenetole**. The product can be further purified by recrystallization or column chromatography if necessary.



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Williamson Ether Synthesis of **4-Iodophenetole**.

Alternative Synthesis via Diazotization of 4-Aminophenol

An alternative two-step synthesis involves the conversion of 4-aminophenol to 4-iodophenol, followed by etherification as described above.

Materials:

- 4-Aminophenol
- Concentrated sulfuric acid (H_2SO_4)
- Sodium nitrite (NaNO_2)
- Potassium iodide (KI)
- Chloroform (for extraction)
- Sodium thiosulfate solution

Procedure:[5]

- Dissolve 4-aminophenol (1.0 eq) in a mixture of ice, water, and concentrated sulfuric acid.

- Cool the solution to 0 °C in an ice bath and slowly add a solution of sodium nitrite (1.0 eq) in water while maintaining the temperature at 0 °C.
- After the addition is complete, stir for an additional 20 minutes.
- Pour the resulting diazonium salt solution into an ice-cold solution of potassium iodide (1.2 eq) in water.
- Warm the mixture slowly to 75-80 °C until the evolution of nitrogen ceases.
- Cool the reaction mixture and extract the product with chloroform.
- Wash the combined organic extracts with a dilute sodium thiosulfate solution.
- Remove the solvent and purify the crude 4-iodophenol by distillation under reduced pressure or recrystallization.

The 4-iodophenol obtained in Step 1 can then be converted to **4-Iodophenetole** using the Williamson ether synthesis protocol described in Section 4.1.1.

Chemical Reactivity and Applications in Organic Synthesis

The presence of the C-I bond makes **4-Iodophenetole** an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. **4-Iodophenetole** can be coupled with a variety of aryl or vinyl boronic acids or esters to generate biaryl and styrenyl derivatives.

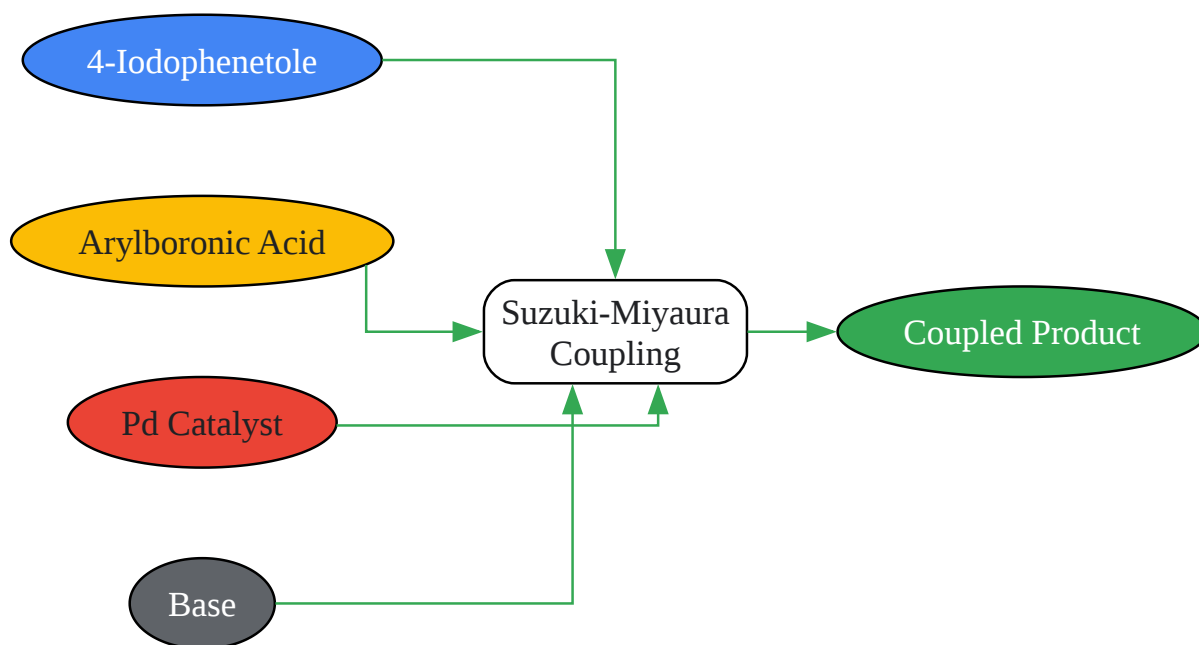
Materials:[6]

- **4-Iodophenetole** (1.0 eq)
- Arylboronic acid (1.05 eq)

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.002 eq)
- Potassium carbonate (K_2CO_3) (2.5 eq)
- Acetone
- Water

Procedure:

- Combine **4-Iodophenetole**, the arylboronic acid, and acetone in a three-necked flask equipped with a reflux condenser.
- In a separate flask, dissolve potassium carbonate in water.
- In a third flask, dissolve palladium(II) acetate in acetone.
- Add the potassium carbonate solution to the flask containing the **4-Iodophenetole** and arylboronic acid.
- Add the palladium acetate solution to the reaction mixture.
- Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or GC-MS).
- After cooling, add water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography.



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Suzuki-Miyaura Coupling of **4-Iodophenetole**.

Sonogashira Coupling

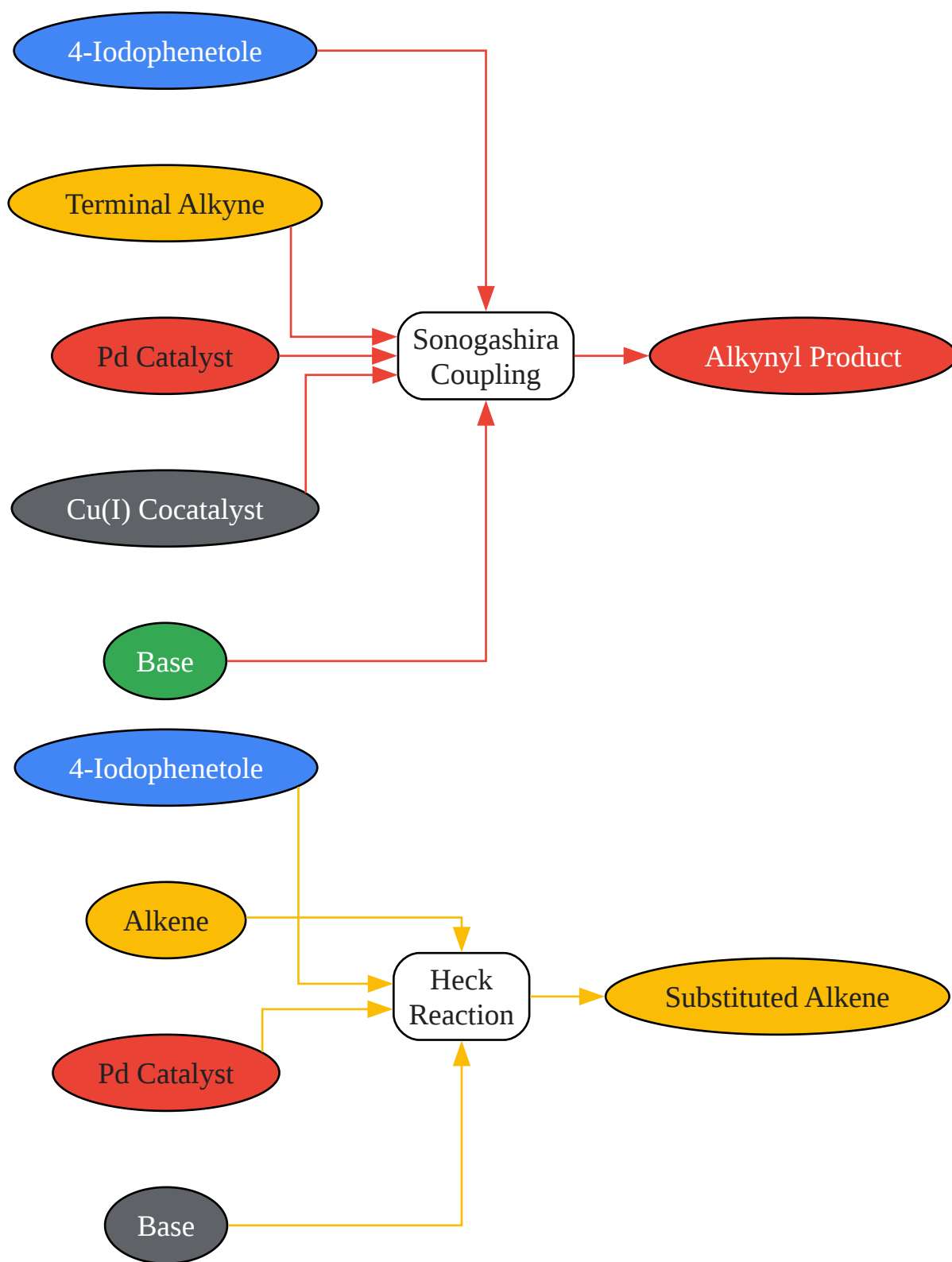
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.

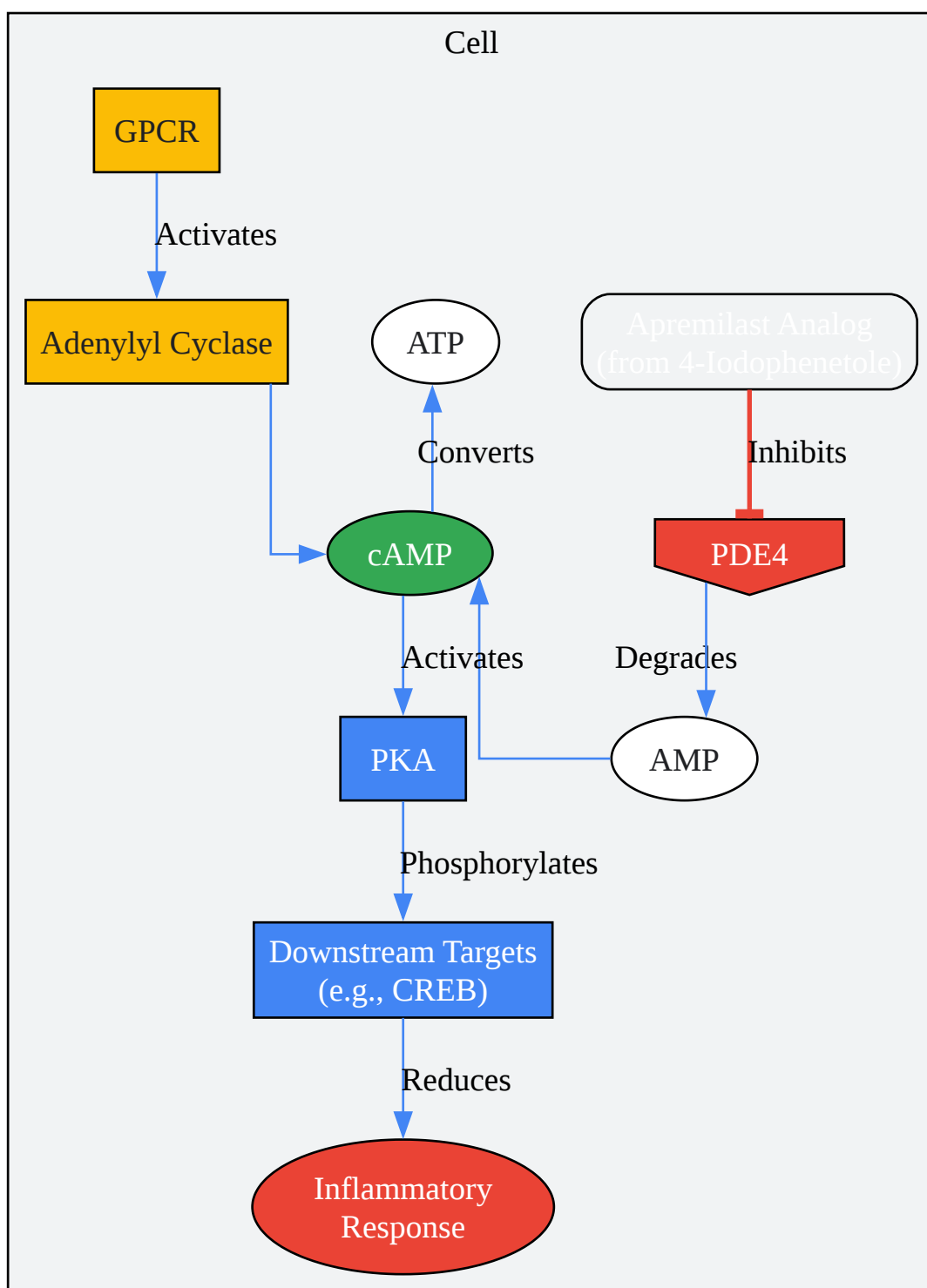
Materials:[7]

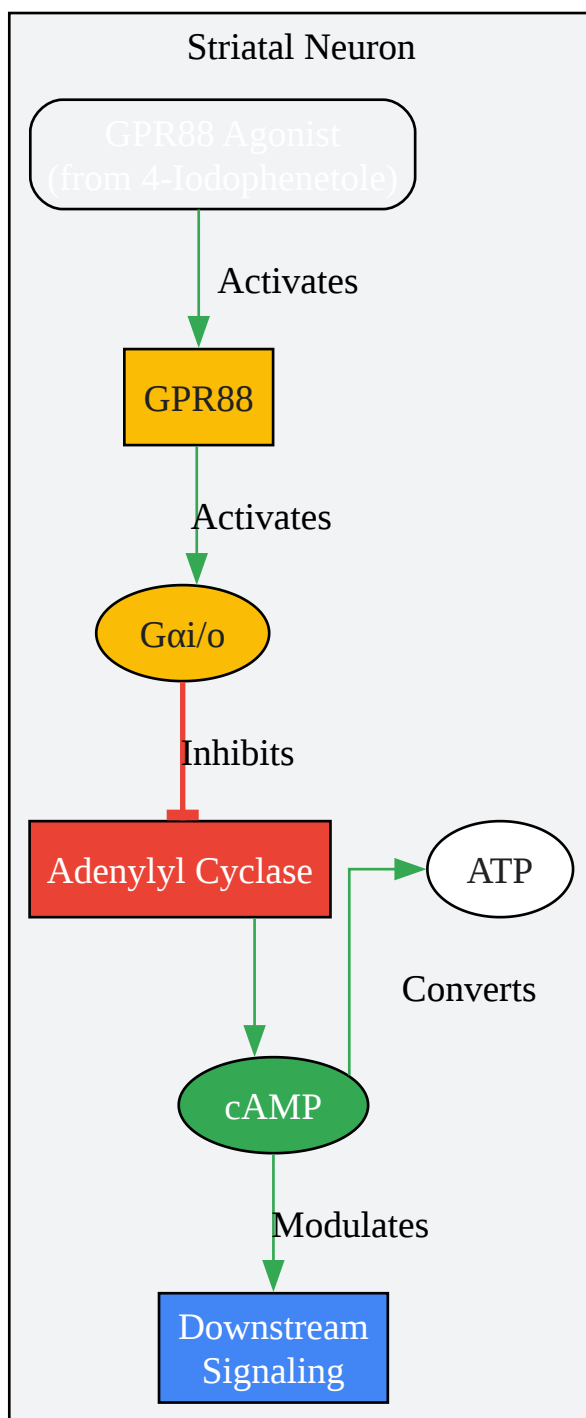
- **4-Iodophenetole** (1.0 eq)
- Terminal alkyne (1.1 eq)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$) (0.01 eq)
- Copper(I) iodide (CuI) (0.01 eq)
- Triethylamine (TEA)

Procedure:

- In a Schlenk flask under an inert atmosphere, combine **4-Iodophenetole**, $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, and CuI .
- Add triethylamine as the solvent and base.
- Add the terminal alkyne dropwise to the stirred suspension.
- Stir the reaction at room temperature until completion (monitored by TLC). The reaction may be gently heated if necessary.
- Once the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate) and quench with 2 M HCl.
- Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography.







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